molecular formula C14H12ClNO4S B6411122 6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261940-77-5

6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411122
CAS No.: 1261940-77-5
M. Wt: 325.8 g/mol
InChI Key: BDRKHFDJVXOWID-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group at the 6th position and a methylsulfonylamino group at the 3rd position of the phenyl ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is subsequently sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.

    Coupling: Finally, the sulfonylated product is coupled with 3-chlorobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated benzoic acid derivatives.

    Substitution: Amino or thiol-substituted benzoic acids.

Scientific Research Applications

6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonylamino groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Lacks the methylsulfonylamino group.

    3-Methylsulfonylaminobenzoic acid: Lacks the chloro group.

    6-Chloro-2-aminobenzoic acid: Lacks the methylsulfonyl group.

Uniqueness

6-Chloro-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both the chloro and methylsulfonylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-chloro-6-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-21(19,20)16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRKHFDJVXOWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692082
Record name 3-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-77-5
Record name 3-Chloro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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